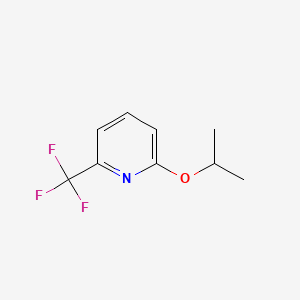
2-Isopropoxy-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropoxy-6-(trifluoromethyl)pyridine is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It has a molecular weight of 205.18 .
Synthesis Analysis
The synthesis of 2-Isopropoxy-6-(trifluoromethyl)pyridine involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method largely depends on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of 2-Isopropoxy-6-(trifluoromethyl)pyridine is represented by the linear formula C9H10F3NO . The InChI code for this compound is 1S/C9H10F3NO/c1-6(2)14-8-5-3-4-7(13-8)9(10,11)12/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
2-Isopropoxy-6-(trifluoromethyl)pyridine has a molecular weight of 205.18 . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Enhanced Dienophilicity in Cycloaddition Reactions
Research on stabilized pyridyne intermediates, closely related to the structure of 2-Isopropoxy-6-(trifluoromethyl)pyridine, demonstrates exceptional dienophilicity facilitating [4+2] cycloaddition reactions. This capability suggests applications in synthesizing complex organic structures through selective and efficient reactions (Connon & Hegarty, 2004).
Metalation and Functionalization
The selective metalation and subsequent functionalization of trifluoromethyl-substituted pyridines, including the manipulation of positions akin to 2-Isopropoxy-6-(trifluoromethyl)pyridine, have been explored. This process allows for the regioselective introduction of various functional groups, offering a pathway to diverse chemical entities with potential applications in pharmaceuticals and agrochemicals (Schlosser & Marull, 2003).
Spectroscopic and Theoretical Studies
A study on a structurally similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, using spectroscopic and density functional theory (DFT) analyses, provides insights into the structural, electronic, and optical properties of such compounds. These findings are crucial for the design and development of materials with specific electronic and optical characteristics (Vural & Kara, 2017).
Crop Protection Applications
The trifluoromethyl pyridine framework has been incorporated into molecules for crop protection, demonstrating significant biological activities against pests. The synthesis of such compounds from non-fluorinated pyridines at scale suggests their importance in developing new agrochemicals (Burriss et al., 2018).
Synthesis of Polyimides
Novel polyimides containing pyridine units have been synthesized, indicating the utility of pyridine derivatives in creating materials with desirable thermal and mechanical properties. This research could inform the development of high-performance polymers for various industrial applications (Zhuo et al., 2014).
Safety And Hazards
The safety data sheet for 2-Isopropoxy-6-(trifluoromethyl)pyridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential hazards including acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Future Directions
The demand for 2-Isopropoxy-6-(trifluoromethyl)pyridine derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of this compound will be discovered in the future . Currently, the major use of these derivatives is in the protection of crops from pests .
properties
IUPAC Name |
2-propan-2-yloxy-6-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(2)14-8-5-3-4-7(13-8)9(10,11)12/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZWPCFCUHYPBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=N1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682462 |
Source


|
| Record name | 2-[(Propan-2-yl)oxy]-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-6-(trifluoromethyl)pyridine | |
CAS RN |
1255574-41-4 |
Source


|
| Record name | Pyridine, 2-(1-methylethoxy)-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Propan-2-yl)oxy]-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

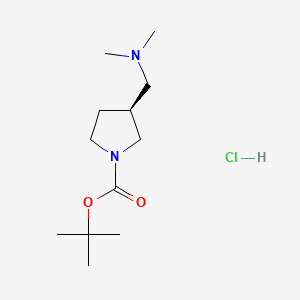
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-(2-oxoethyl)amino]acetate](/img/structure/B595862.png)
![3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B595863.png)

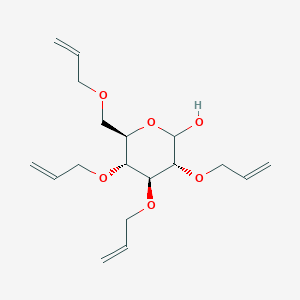
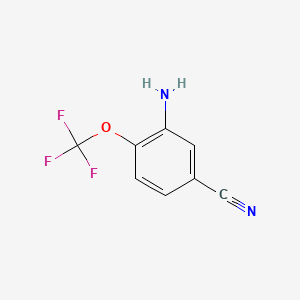
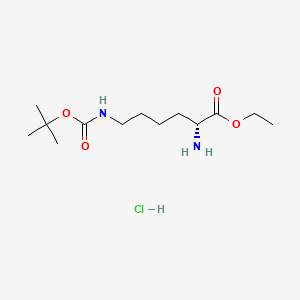
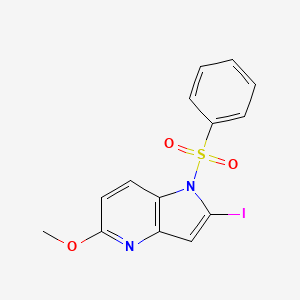
![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B595876.png)
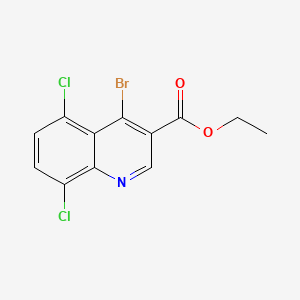
![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide](/img/structure/B595882.png)
![N-[(2'-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester](/img/structure/B595883.png)